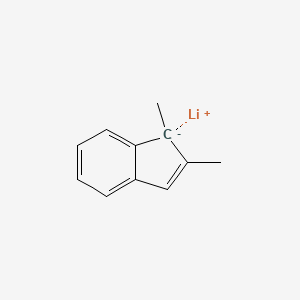![molecular formula C18H18Br2F2N2Ni B6298056 3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide CAS No. 616895-42-2](/img/structure/B6298056.png)
3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide (3,4-Bis-Ni-dibromide) is a novel nickel-containing compound that has been studied for its potential applications in scientific research. The compound is a coordination complex composed of a nickel(II) ion, two bromide ions, and two N-4-fluorophenyliminohexane ligands. The unique structure of the compound has been the focus of numerous studies for its potential applications in various areas of scientific research.
Aplicaciones Científicas De Investigación
3,4-Bis-Ni-dibromide has been studied for its potential applications in a variety of scientific research areas. The compound has been used as a catalyst in organic synthesis reactions, as a ligand for the coordination of metal ions, and as a complexing agent for the extraction of metals from aqueous solutions. It has also been studied for its potential use in the preparation of materials for nanotechnology applications, as well as for its potential to act as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 3,4-Bis-Ni-dibromide is not well understood. However, it is believed that the compound acts as a ligand for metal ions, forming a coordination complex with the metal ion. This complex can then be used to catalyze various organic synthesis reactions. Additionally, the compound may also act as a complexing agent for the extraction of metals from aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Bis-Ni-dibromide are not well understood. The compound has not been studied in humans and therefore its effects on the human body are unknown. In animal studies, the compound has been shown to have some toxic effects, but the exact mechanism of action is not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,4-Bis-Ni-dibromide in laboratory experiments is its ability to act as a catalyst for organic synthesis reactions. Additionally, the compound can be used as a complexing agent for the extraction of metals from aqueous solutions. The main limitation of the compound is its potential toxicity, which can be a concern when performing experiments with the compound.
Direcciones Futuras
There are a number of potential future directions for the study of 3,4-Bis-Ni-dibromide. These include further investigations into the compound's mechanism of action, its potential toxicity, and its potential applications in drug delivery. Additionally, further studies could be conducted to determine the compound's potential uses in nanotechnology applications. Finally, additional research could be conducted to explore the compound's potential applications in the extraction of metals from aqueous solutions.
Métodos De Síntesis
The synthesis of 3,4-Bis-Ni-dibromide is relatively simple and can be achieved using a variety of methods. The most common method is to react nickel(II) chloride hexahydrate with a solution of N-4-fluorophenyl-iminohexane in dichloromethane. The reaction is then quenched with a solution of silver dibromide in dichloromethane, resulting in the formation of the desired product.
Propiedades
IUPAC Name |
3-N,4-N-bis(4-fluorophenyl)hexane-3,4-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2.2BrH.Ni/c1-3-17(21-15-9-5-13(19)6-10-15)18(4-2)22-16-11-7-14(20)8-12-16;;;/h5-12H,3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYQSVVNICIMB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=CC=C(C=C1)F)C(=NC2=CC=C(C=C2)F)CC.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2F2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)
![[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298004.png)
![{2,6-Bis[1-(N-2,6-diisopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6298009.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298016.png)
![1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298025.png)
![3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298042.png)
![[2,4-Bis(N-2-methylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298047.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chloro-4-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298053.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
![3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298065.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)